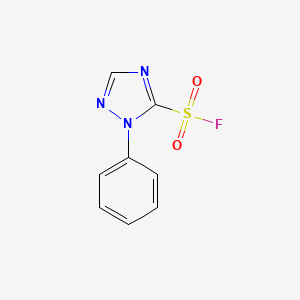

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1,2,4-triazole-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYLUBJEZRLIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 2-phenyl-1,2,4-triazole with sulfonyl fluoride reagents. One common method includes the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反应分析

Types of Reactions

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Cyclization reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, bases like triethylamine, and oxidizing agents such as Oxone. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with this compound include sulfonamide derivatives, cyclic urazole derivatives, and various heterocyclic compounds .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

One of the prominent applications of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is its use in developing antimicrobial agents. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds incorporating the triazole moiety have shown enhanced activity against various pathogens compared to traditional antibiotics.

A study demonstrated that derivatives of 1,2,4-triazole possess substantial antifungal activity against strains such as Aspergillus flavus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments like fluconazole . Another investigation highlighted the efficacy of triazole-sulfonamide hybrids against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents .

Cancer Therapy

The 1,2,4-triazole framework is also explored for its anticancer properties. Research has identified several derivatives that inhibit tumor growth through various mechanisms. For example, compounds derived from 2-Phenyl-1,2,4-triazole have been linked to protease inhibition and modulation of cellular signaling pathways involved in cancer progression . The structural versatility of these compounds allows for targeted modifications that enhance their efficacy and selectivity.

Agrochemical Applications

Fungicides and Herbicides

In agrochemistry, this compound has been investigated for its potential as a fungicide. Triazole-based fungicides are known for their ability to inhibit fungal sterol biosynthesis, making them effective against a wide range of fungal pathogens. Studies have reported that certain triazole derivatives exhibit potent antifungal activity comparable to established fungicides like azoxystrobin .

Additionally, the compound's sulfonyl fluoride group enhances its reactivity and stability in agricultural formulations. This feature is particularly beneficial for developing new herbicides with improved efficacy and reduced environmental impact.

Materials Science Applications

Fluorinated Materials

The incorporation of sulfonyl fluoride groups into polymer matrices has opened avenues for creating advanced materials with unique properties. Research has shown that these compounds can be used as reactive intermediates in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance . Such materials are valuable in various industrial applications, including coatings and membranes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Antibacterial | Developed triazole derivatives showing MIC values significantly lower than traditional antibiotics against MRSA. |

| Kumar et al., 2021 | Antifungal | Identified novel triazole-sulfonamide hybrids with superior antifungal activity against Aspergillus species. |

| Li et al., 2023 | Material Science | Synthesized fluorinated polymers using sulfonyl fluoride intermediates, resulting in materials with enhanced thermal stability. |

作用机制

The mechanism of action of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in proteins or other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects. The triazole ring provides additional stability and specificity to the compound’s interactions .

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-phenyl-1,2,4-triazole-3-sulfonyl fluoride and related triazole sulfonyl fluorides:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| This compound | C₈H₆FN₃O₂S | 227.21* | Phenyl (C-2), -SO₂F (C-3) | High lipophilicity, aromatic stabilization |

| 4-Methyl-1,2,4-triazole-3-sulfonyl fluoride | C₃H₄FN₃O₂S | 149.14 | Methyl (N-4), -SO₂F (C-3) | Steric hindrance at N-4, reduced aromaticity |

| 4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride | C₆H₁₀FN₃O₃S | 239.23 | Methoxyethyl (N-4), methyl (C-5) | Enhanced solubility, flexible side chain |

| 1H-1,2,4-Triazole-5-sulfonyl fluoride | C₂H₂FN₃O₂S | 151.11 | -SO₂F (C-5) | Minimal steric bulk, high reactivity |

*Calculated based on molecular formula.

Key Observations :

- Steric Effects : Substituents at N-4 (e.g., methyl or methoxyethyl) reduce accessibility to the sulfonyl fluoride group, impacting reactivity in nucleophilic substitutions .

- Electronic Effects : Electron-withdrawing groups like -SO₂F stabilize the triazole ring, while electron-donating groups (e.g., methoxyethyl) may alter resonance properties .

Reactivity and Stability

- Hydrolytic Stability : Sulfonyl fluorides exhibit superior stability to hydrolysis compared to sulfonyl chlorides. For example, trifluoromethanesulfonyl chloride (boiling point 29–32°C) is highly reactive, whereas sulfonyl fluorides like the target compound are stable under aqueous conditions, enabling prolonged biological activity .

- Covalent Binding : The -SO₂F group reacts selectively with serine or cysteine residues in enzymes. The phenyl group in the target compound may enhance binding affinity to hydrophobic pockets in proteins compared to smaller analogs like 1H-1,2,4-triazole-5-sulfonyl fluoride .

生物活性

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2377031-53-1) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features a triazole ring with a sulfonyl fluoride group and a phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 239.25 g/mol. The presence of the sulfonyl fluoride group is significant for its reactivity and potential biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, 1,2,4-triazole compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar triazoles | S. aureus | 0.12 - 1.95 |

| Similar triazoles | P. aeruginosa | TBD |

Antifungal Activity

The triazole core is well-known for its antifungal properties, with several derivatives being used clinically as antifungal agents (e.g., fluconazole). Preliminary studies suggest that this compound may exhibit similar antifungal activity through inhibition of ergosterol synthesis in fungal cell membranes .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been documented in various studies. Compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), leading to reduced inflammation .

| Cytokine | Effect | Compound |

|---|---|---|

| TNF-α | Decrease by 44–60% | Triazole derivatives |

| IL-6 | Inhibition observed | Triazole derivatives |

Study on Antibacterial Efficacy

In a comparative study of various triazole derivatives against E. coli, it was found that specific substitutions on the triazole ring significantly enhanced antibacterial activity. The study highlighted that compounds with electron-withdrawing groups exhibited lower MIC values compared to their counterparts .

Evaluation of Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of several triazole derivatives on PBMCs stimulated with lipopolysaccharides (LPS). Results indicated that certain derivatives significantly inhibited TNF-α production without increasing cytokine levels at lower doses .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites of bacterial enzymes or fungal sterol biosynthesis pathways.

- Cytokine Modulation : Interfering with signaling pathways involved in inflammation.

- Cell Cycle Disruption : Potentially affecting cell cycle progression in cancer cells by targeting tubulin or other cytoskeletal elements .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for 2-phenyl-1,2,4-triazole-3-sulfonyl fluoride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, fluorosulfonylation of 1,2,4-triazole precursors using sulfuryl fluoride (SO₂F₂) under anhydrous conditions at 0–5°C can yield the target compound . Reaction optimization should focus on controlling moisture (to avoid hydrolysis) and using catalysts like triethylamine to enhance electrophilic substitution efficiency. Yield improvements (>70%) are achieved by maintaining stoichiometric ratios of triazole:SO₂F₂ (1:1.2) and reaction times ≤6 hours .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- ¹⁹F NMR : To confirm the presence of the sulfonyl fluoride group (δ ~50–60 ppm) .

- LC-MS : For molecular ion detection ([M+H]⁺ expected at m/z ~256) and impurity profiling .

- HPLC with UV detection : To quantify purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for this compound under different storage conditions?

- Answer : The compound is moisture-sensitive and prone to hydrolysis. Store at –20°C under inert gas (N₂/Ar) in sealed amber vials. Stability studies show <5% degradation over 6 months under these conditions. Avoid prolonged exposure to protic solvents (e.g., methanol), which accelerate decomposition .

Advanced Research Questions

Q. How does the electronic nature of the phenyl group influence the reactivity of the sulfonyl fluoride moiety?

- Answer : Electron-withdrawing substituents (e.g., –NO₂, –CF₃) on the phenyl ring enhance the electrophilicity of the sulfonyl fluoride, increasing its reactivity in nucleophilic aromatic substitutions. Computational studies (DFT) reveal that para-substituted derivatives exhibit lower activation energies (~15–20 kJ/mol) compared to ortho/meta analogs . Experimental validation via Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in biological activity data for triazole-sulfonyl fluoride derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example, anti-proliferative activity against cancer cell lines may vary due to intracellular esterase-mediated hydrolysis. Mitigate this by:

- Parallel assays : Compare results in esterase-rich (e.g., liver microsomes) vs. esterase-free buffers .

- Metabolite profiling : Use LC-MS/MS to identify degradation products and adjust IC₅₀ calculations accordingly .

Q. How can researchers optimize reaction conditions for regioselective functionalization of the triazole ring?

- Answer : Regioselectivity is influenced by steric and electronic factors. For C-5 functionalization:

- Use bulky bases (e.g., DBU) to deprotonate the triazole N–H and direct electrophiles to the less hindered position .

- Solvent polarity modulation (e.g., DMF vs. THF) alters transition-state stabilization, favoring C-5 substitution in polar aprotic media .

Q. What computational tools predict the binding affinity of this compound to enzymatic targets (e.g., carbonic anhydrase)?

- Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can model interactions. Key parameters:

- Sulfonyl fluoride acts as a warhead, forming covalent bonds with active-site serine residues.

- Triazole-phenyl stacking enhances hydrophobic interactions with aromatic enzyme pockets. Validate predictions using SPR (surface plasmon resonance) for binding kinetics .

Methodological Guidance

Q. How to design a kinetic study for sulfonyl fluoride hydrolysis in aqueous buffers?

- Answer :

- Buffer system : Phosphate (pH 7.4) or Tris-HCl (pH 8.0) to mimic physiological conditions.

- Monitoring : Track fluoride release via ion-selective electrode or ¹⁹F NMR.

- Data analysis : Fit to a first-order kinetic model (k = 0.05–0.1 h⁻¹ at 25°C) .

Q. What are the best practices for comparing the reactivity of this compound with its chloride analog?

- Answer : Conduct competitive reactivity assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。